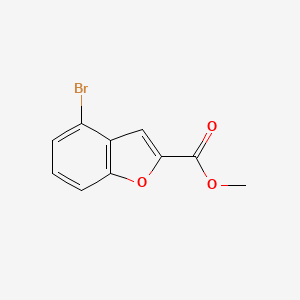

Methyl 4-bromobenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

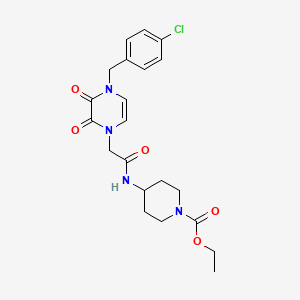

“Methyl 4-bromobenzofuran-2-carboxylate” is a chemical compound with the CAS Number: 58235-80-6 . It has a molecular weight of 205.01 and its IUPAC name is methyl 4-bromo-2-furoate . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for “Methyl 4-bromobenzofuran-2-carboxylate” is 1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-bromobenzofuran-2-carboxylate” are not available, benzofuran derivatives have been involved in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

“Methyl 4-bromobenzofuran-2-carboxylate” is a solid compound . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Anticancer Therapeutic Potential

The benzofuran scaffold, which includes “Methyl 4-bromobenzofuran-2-carboxylate,” has shown significant promise in anticancer therapy. Studies have demonstrated that benzofuran derivatives possess extraordinary inhibitory potency against various human cancer cell lines, often outperforming reference anticancer drugs . This suggests that methyl 4-bromobenzofuran-2-carboxylate could be a valuable candidate for developing new anticancer agents.

Antimicrobial Activity

Benzofuran compounds have been identified as potent antimicrobial agents. For instance, a synthesized benzofuran derivative displayed excellent activities against E. coli and S. aureus, comparable to the standard drug norfloxacin . This indicates that methyl 4-bromobenzofuran-2-carboxylate could be utilized in the synthesis of new antimicrobial drugs.

Anti-Hepatitis C Virus Activity

Recent discoveries have highlighted the potential of benzofuran compounds in treating hepatitis C. Novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for the disease . Methyl 4-bromobenzofuran

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl 4-bromobenzofuran-2-carboxylate is a derivative of benzofuran, a compound known for its wide range of biological and pharmacological applications . Benzofuran and its derivatives have been found to be effective antimicrobial agents . The primary targets of these compounds are biomolecules with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .

Mode of Action

Benzofuran derivatives are known to interact with their targets through a process of deesterification . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .

Biochemical Pathways

It’s known that benzofuran derivatives can influence catabolic and anabolic pathways . Catabolic pathways break down larger molecules into smaller ones, releasing energy, while anabolic pathways synthesize larger biomolecules from smaller ones, absorbing energy .

Pharmacokinetics

The bioavailability of similar compounds is often improved through the development of derivatives that allow for once-daily dosing .

Result of Action

Benzofuran derivatives are known to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbes .

Action Environment

The action, efficacy, and stability of Methyl 4-bromobenzofuran-2-carboxylate can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can be affected by differences in electronegativity . Additionally, the presence of a benzene ring in the compound allows for resonance stabilization, which can influence where substitutions occur .

properties

IUPAC Name |

methyl 4-bromo-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFMYBHSHRUCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-1-benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2920754.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)

![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)

![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)